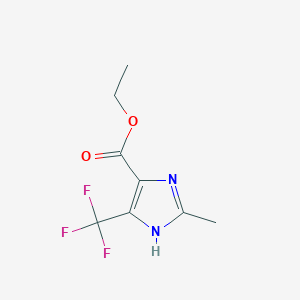

ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-6(8(9,10)11)13-4(2)12-5/h3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTDMDSAVUHHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Strategies

The preparation of ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate typically involves two key synthetic challenges:

- Construction of the imidazole ring with appropriate substitution.

- Introduction of the trifluoromethyl group at the 4-position.

Two main approaches are reported in the literature:

Trifluoromethylation of Imidazole Derivatives

One common and industrially relevant method is the direct trifluoromethylation of pre-formed imidazole derivatives. This involves reacting an imidazole precursor (such as ethyl 2-methyl-1H-imidazole-5-carboxylate) with trifluoromethylating reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts. The reaction typically requires:

- A base such as potassium carbonate to deprotonate the imidazole nitrogen.

- A polar aprotic solvent, commonly dimethyl sulfoxide (DMSO).

- Controlled temperature conditions to optimize yield and selectivity.

This method benefits from relatively mild conditions and can be adapted for scale-up using continuous flow reactors and automated systems to improve efficiency and reproducibility.

One-Pot Heterocyclization Approaches

Alternative methods involve the one-pot synthesis of the imidazole ring with the trifluoromethyl group already incorporated or introduced during ring formation. These methods typically use heterocyclization reactions starting from precursors such as amidines and α-haloketones or α-chloro oxoesters.

For example, a related imidazole-5-carboxylate derivative was synthesized by reacting α-chloro oxaloacetate diethyl ester with amidines under mild conditions, achieving high yields with fewer steps and reduced environmental impact. Although this example refers to a different alkyl substitution (2-propyl), the methodology is adaptable for methyl and trifluoromethyl substitutions by selecting appropriate starting materials.

Detailed Preparation Method Based on α-Chloro Oxaloacetate Diethyl Ester Route

This method, while described for 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester, provides a useful framework adaptable for this compound synthesis by substituting the alkyl groups accordingly.

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of α-chloro oxaloacetate diethyl ester with amidine derivative | α-Chloro oxaloacetate diethyl ester + methyl amidine or trifluoromethyl-substituted amidine; solvent: ethanol or similar; mild heating | Forms imidazole ring via cyclization |

| 2 | Cyclization and ring closure | Continued heating under reflux | Efficient ring formation with high selectivity |

| 3 | Purification and isolation | Standard extraction and crystallization | High yield, environmentally friendly, avoids harsh acids |

Industrial Scale Considerations

For industrial synthesis of this compound, optimization focuses on:

- Use of continuous flow reactors to enhance reaction control and scalability.

- Automated reagent addition and temperature regulation to improve reproducibility.

- Selection of trifluoromethylation reagents that balance cost, reactivity, and safety.

- Minimization of hazardous waste and by-products through green chemistry principles.

These considerations align with the trifluoromethylation approach, which is widely used for introducing trifluoromethyl groups in pharmaceutical intermediates.

Reaction Conditions and Reagents Summary

| Preparation Aspect | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Imidazole ring formation | α-Chloro oxaloacetate diethyl ester + methyl amidine or trifluoromethyl amidine | Cyclization to form imidazole core |

| Trifluoromethyl introduction | Trifluoromethyl iodide or trifluoromethyl sulfonium salts; base: potassium carbonate; solvent: DMSO | Selective trifluoromethylation at 4-position |

| Reaction temperature | Mild to moderate heating (e.g., reflux or 90 °C) | Promote cyclization and substitution without decomposition |

| Purification | Extraction, crystallization | Isolate high-purity product |

Research Findings and Analysis

- The α-chloro oxaloacetate diethyl ester route allows a shorter, more environmentally friendly synthesis with high yields and mild conditions, demonstrating potential for adaptation to trifluoromethyl-substituted imidazoles.

- Trifluoromethylation of imidazole derivatives is a well-established method, with reagents such as trifluoromethyl iodide providing efficient introduction of the trifluoromethyl group under base-mediated conditions.

- Industrial production benefits from continuous flow and automated systems to ensure consistent product quality and scalability.

- The choice of solvent (DMSO) and base (potassium carbonate) is critical for reaction efficiency and selectivity during trifluoromethylation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| α-Chloro oxaloacetate diethyl ester route | α-Chloro oxaloacetate diethyl ester + methyl/trifluoromethyl amidine | Ethanol, mild heating | Mild reflux | Short route, environmentally friendly, high yield | Requires availability of trifluoromethyl amidine derivative |

| Direct trifluoromethylation | Ethyl 2-methyl-1H-imidazole-5-carboxylate | Trifluoromethyl iodide or sulfonium salts, K2CO3, DMSO | 80-100 °C | Direct introduction of CF3, scalable | Requires careful control of reaction conditions |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can occur at various positions on the imidazole ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Amines and alcohols.

Substitution Products: Derivatives with different functional groups attached to the imidazole ring.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate has shown potential in drug development due to its structural similarity to bioactive compounds. Its applications include:

- Antimicrobial Agents : Studies indicate that imidazole derivatives can exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and biological activity .

- Anticancer Activity : Research has demonstrated that certain imidazole derivatives possess anticancer properties by inhibiting specific enzymes involved in tumor growth .

Agrochemicals

The compound's unique chemical structure allows it to be utilized in the development of agrochemicals:

- Fungicides and Herbicides : Imidazole derivatives are often explored for their fungicidal properties, providing a basis for the design of new agricultural chemicals that are effective against resistant strains of pathogens .

Material Science

In material science, this compound can be used as:

- Polymer Additives : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong interactions facilitated by the trifluoromethyl group .

- Fluorinated Materials : The compound can be utilized in synthesizing fluorinated polymers, which are known for their chemical resistance and low surface energy, making them suitable for a variety of industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Imidazole Derivatives

Key Observations :

Physical Properties

Table 2: Thermal and Solubility Properties

Key Observations :

- Higher melting points (e.g., 180–181°C) correlate with stronger intermolecular forces in the target compound, likely due to hydrogen bonding from the carboxylate group and dipole interactions from -CF₃ .

- Bulky substituents (e.g., bromophenyl in 3m ) reduce packing efficiency, lowering melting points.

Biological Activity

Ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article provides a detailed overview of its synthesis, biological evaluation, and relevant case studies.

- Molecular Formula : C₉H₈F₃N₂O₂

- Molecular Weight : 222.17 g/mol

- Melting Point : 189-191 °C

- Boiling Point : Predicted at 357.2 °C

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often utilizing methods such as the reaction of aldehydes with oximes in the presence of ammonium acetate. This approach allows for the introduction of various substituents that can modulate biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against various orthopoxviruses, including Vaccinia virus (VACV) and cowpox virus. The selectivity index (SI), which indicates the ratio of cytotoxicity to antiviral activity, is a crucial parameter in evaluating its therapeutic potential.

| Compound | IC₅₀ (μM) | CC₅₀ (μM) | SI |

|---|---|---|---|

| This compound | 0.45 | 321.97 | 919 |

| 2-(4-nitrophenyl) derivative | 0.35 | 45.7 | 102 |

The compound demonstrated low cytotoxicity (CC₅₀ = 321.97 μM) and high selectivity index (SI = 919), indicating a promising profile for further development as an antiviral agent .

Anticancer Activity

In addition to its antiviral properties, this compound has been evaluated for anticancer activity. Its effects on various cancer cell lines, particularly breast cancer (MDA-MB-231), have shown that it can induce apoptosis and inhibit cell proliferation at micromolar concentrations.

In vitro studies revealed that compounds based on this scaffold could enhance caspase-3 activity significantly, suggesting a mechanism of action involving apoptosis induction:

| Compound | Concentration (μM) | Caspase-3 Activity Increase |

|---|---|---|

| This compound | 10.0 | 1.33 - 1.57 times |

These findings indicate a potential application in cancer therapy, warranting further investigation into its mechanism and efficacy in vivo .

Case Studies and Research Findings

- Antiviral Screening :

- Anticancer Mechanism :

- Comparative Analysis :

Q & A

Q. What are the standard synthetic routes for ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Imidazole Ring Formation : Condensation of glyoxal derivatives with ammonia or amines under acidic conditions.

Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents).

Esterification : Reaction with ethanol under catalytic acid conditions to install the ethyl ester group.

Example Protocol (from analogous imidazole derivatives):

- Step 1 : One-pot three-component reaction (hydrazine, aldehyde, and β-ketoester) to form the imidazole core .

- Step 2 : Trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) and a fluoride catalyst .

- Step 3 : Ethyl ester formation via refluxing with ethanol and H₂SO₄ .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| One-pot condensation | 65–75 | EtOH, 80°C, 12 h | |

| Stepwise trifluoromethylation | 50–60 | DMF, CuI, 100°C, 24 h |

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. The ethyl ester group shows triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) signals in ¹H NMR .

- MS (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ at m/z 265.08 for C₉H₁₀F₃N₂O₂⁺).

- X-ray Crystallography : Resolves regioselectivity and confirms the 2-methyl-4-(trifluoromethyl) substitution pattern (e.g., C–F bond lengths: ~1.33 Å) .

Table 2 : Representative NMR Data (Analogous Compounds)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| Ethyl 2-phenylimidazole-5-carboxylate | 1.35 (t), 4.30 (q) | 14.1 (CH₃), 61.5 (OCH₂) | |

| Ethyl 4-bromoimidazole-5-carboxylate | 1.28 (t), 4.25 (q) | 121.8 (C-Br) |

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Methodological Answer: Computational methods reduce trial-and-error in reaction design:

- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gibbs free energy barriers for trifluoromethylation steps) .

- Solvent Optimization : COSMO-RS simulations predict solvent effects on yield (e.g., DMF vs. THF for Cu-mediated reactions) .

- Machine Learning : Train models on existing imidazole synthesis data to predict optimal conditions (temperature, catalyst loading) .

Case Study: DFT calculations on analogous compounds revealed that electron-withdrawing groups (e.g., CF₃) lower the activation energy for imidazole ring closure by 15–20 kJ/mol .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., enzyme inhibition assays using identical ATP concentrations).

- Structural Confirmation : Verify compound purity via HPLC (>95%) and LC-MS to rule out degradation products .

- Target Selectivity : Use isothermal titration calorimetry (ITC) to measure binding affinities for off-target receptors (e.g., COX-2 vs. COX-1) .

Example: A study reported conflicting IC₅₀ values (10 µM vs. 50 µM) for kinase inhibition. Re-analysis revealed differences in buffer pH (7.4 vs. 6.8), altering protonation states of the imidazole ring .

Q. What strategies address regioselectivity challenges during imidazole synthesis?

Methodological Answer: Control regiochemistry via:

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer trifluoromethylation to the 4-position .

- Metal Catalysis : Use Pd(0) catalysts for selective C–H functionalization at the 4-position .

- Thermodynamic Control : Optimize reaction temperature to favor the 4-substituted isomer (e.g., 100°C vs. 80°C) .

Table 3 : Regioselectivity Outcomes in Analogous Reactions

| Reaction Conditions | 4-Substituted Isomer (%) | 2-Substituted Isomer (%) | Source |

|---|---|---|---|

| Pd(OAc)₂, 100°C | 85 | 15 | |

| No catalyst, 80°C | 55 | 45 |

Q. How does the trifluoromethyl group influence biological activity compared to other substituents?

Methodological Answer: The CF₃ group enhances:

- Metabolic Stability : Reduces oxidative metabolism (e.g., longer half-life in liver microsomes vs. methyl or bromo analogs) .

- Binding Affinity : Forms strong van der Waals interactions with hydrophobic enzyme pockets (e.g., ΔG = −35 kJ/mol for CF₃ vs. −25 kJ/mol for CH₃ in COX-2 inhibition) .

Comparative Data:

| Substituent | logP | IC₅₀ (COX-2, µM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| CF₃ | 2.1 | 12 ± 1.5 | 120 ± 15 |

| CH₃ | 1.8 | 25 ± 3.0 | 60 ± 10 |

| Br | 2.3 | 18 ± 2.0 | 90 ± 12 |

| Data synthesized from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.